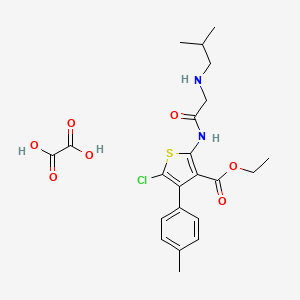
Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H27ClN2O7S and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The molecular formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₂O₄S
- Molecular Weight : 396.86 g/mol
The presence of the chloro group and the isobutylamino side chain suggests potential interactions with biological targets, which will be explored in subsequent sections.
Antibacterial Activity
Research indicates that thiophene derivatives often exhibit significant antibacterial properties. For instance, studies involving related thiophene compounds have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Case Study : A study on structurally similar thiophene derivatives showed IC50 values ranging from 51.4 μg/mL to 79.13 μg/mL against E. coli . This suggests that the compound may possess comparable or enhanced antibacterial efficacy due to its unique substituents.
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. Thiophenes have been noted for their ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.
- Research Findings : In vitro assays have shown that certain thiophene derivatives exhibit substantial antioxidant activity, with some compounds achieving IC50 values as low as 76.26 μg/mL . The structural characteristics of the compound may enhance its capacity to donate electrons or stabilize free radicals.
Antifungal Activity
The antifungal potential of thiophene derivatives has also been explored, with various compounds demonstrating effectiveness against fungal pathogens.
- Case Study : A related study highlighted the antifungal activity of thiophene-based compounds against strains such as Candida albicans, indicating that the compound may also exhibit similar properties .
The mechanisms underlying the biological activities of thiophenes can vary widely but often involve:
- Inhibition of Enzymatic Activity : Many thiophenes inhibit enzymes critical for bacterial survival or growth.
- Disruption of Membrane Integrity : Some compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Scavenging Reactive Oxygen Species (ROS) : Antioxidant properties allow these compounds to neutralize ROS, reducing cellular damage.
Biological Activity Overview Table
Properties
IUPAC Name |
ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S.C2H2O4/c1-5-26-20(25)17-16(14-8-6-13(4)7-9-14)18(21)27-19(17)23-15(24)11-22-10-12(2)3;3-1(4)2(5)6/h6-9,12,22H,5,10-11H2,1-4H3,(H,23,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFLLNJSUKYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














